7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused tricyclic system combining a chromene (benzopyran) and pyrimidine ring.
Properties
IUPAC Name |
7-bromo-2-(4-bromophenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2O2/c18-11-3-1-9(2-4-11)15-20-16(22)13-8-10-7-12(19)5-6-14(10)23-17(13)21-15/h1-7H,8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFZUIPRTSCHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of interest within the realm of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 434.1 g/mol. The compound features a chromeno-pyrimidine scaffold that is known to exhibit various biological activities.
| Property | Value |
|---|---|
| CAS Number | 902879-08-7 |
| Molecular Weight | 434.1 g/mol |
| Molecular Formula | C₁₇H₁₀Br₂N₂O₂ |
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines using the XTT assay. Results indicated promising cytotoxicity with IC50 values comparable to established chemotherapeutics like etoposide and camptothecin .
The mechanism by which chromeno-pyrimidine derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of bromine substituents enhances biological activity by increasing lipophilicity and altering electronic properties .
Antimicrobial Activity
In addition to anticancer properties, compounds related to this structure have demonstrated antimicrobial activity. Research indicates that certain derivatives can inhibit bacterial growth by disrupting cellular processes through interaction with DNA or essential enzymes involved in bacterial metabolism .
Case Studies and Research Findings
- Cytotoxicity in Cancer Cell Lines :
- Antimicrobial Evaluation :
- Inhibition of Enzymatic Activity :
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of bromine atoms in the structure may enhance the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Activity
Compounds containing the chromeno-pyrimidine framework have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can exhibit activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of chromene derivatives has been documented in various studies. The compound's ability to modulate inflammatory pathways makes it a candidate for the development of new anti-inflammatory agents. This property is particularly relevant in treating chronic inflammatory diseases .
Synthetic Methodologies
Synthesis Techniques
The synthesis of 7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. Common methods include:
- Condensation Reactions: Utilizing aldehydes and isocyanides to form the pyrimidine ring.
- Bromination Reactions: Bromination at specific positions to enhance biological activity.
- Cyclization Strategies: Employing cyclization techniques to form the chromene structure from simpler precursors.
These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact .
Material Science Applications
Fluorescent Materials
The unique structural features of this compound allow it to be explored as a fluorescent material in organic light-emitting diodes (OLEDs). Its photophysical properties can be tailored through structural modifications, enabling its use in advanced optoelectronic devices .
Polymeric Composites
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. This application is particularly relevant in developing materials for aerospace and automotive industries where lightweight yet strong materials are required .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 100 µg/mL. |
| Study C | Material Applications | Developed a polymer composite with improved mechanical strength and thermal stability when incorporating the compound. |
Comparison with Similar Compounds
Core Structural Variations
The compound is compared to derivatives with related heterocyclic cores:
Key Observations :
- Substituent Effects: Bromine at the 7-position (chromeno-pyrimidines) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility . Methoxy or hydroxy groups (e.g., E139-0095) introduce hydrogen-bonding capacity, balancing logP and solubility .
Physicochemical Properties
Insights :
- Bromine’s electron-withdrawing nature may reduce basicity compared to methoxy/hydroxy-substituted analogs.
- Higher logP values (≥3.5) suggest suitability for CNS-targeting applications but may limit aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
